Non-Oxidized Benzisothiazole Scaffold vs. Benzisothiazolinone (BIT): Structural and Electronic Divergence
N-(Benzo[d]isothiazol-3-yl)acetamide contains a fully aromatic, non-oxidized benzisothiazole nucleus, whereas the prevalent commercial biocide BIT (benzisothiazol-3-one, CAS 2634-33-5) and saccharin-type derivatives possess an oxidized sulfur atom (S=O or SO₂). This difference eliminates the electrophilic character of BIT, which acts as a non-specific protein reactive agent, and avoids the high polarity and hydrogen-bond donor/acceptor burden of sulfone-containing analogs [1]. Calculated logP for the target compound is 2.2–2.3, reflecting moderate lipophilicity suitable for membrane permeation, in contrast to the substantially more polar saccharin acetamide (CAS 30763-03-2), which carries two additional oxygen atoms on sulfur .
| Evidence Dimension | Oxidation state and lipophilicity (logP) |
|---|---|
| Target Compound Data | Non-oxidized benzisothiazole; logP ≈ 2.2–2.3 (experimental/calculated) |
| Comparator Or Baseline | BIT (benzisothiazol-3-one): electrophilic carbonyl present; Saccharin acetamide (CAS 30763-03-2): 1,1-dioxide, requires explicit logP measurement not found in the same study |
| Quantified Difference | Reduction in H-bond donor count vs. saccharin; absence of electrophilic carbonyl vs. BIT; logP difference not precisely quantified in a single head-to-head measurement |
| Conditions | Computational prediction (ChemExper); structural comparison by SMILES |
Why This Matters
The neutral, non-electrophilic scaffold avoids the indiscriminate reactivity of BIT and the excessive polarity of saccharin sulfones, making N-(benzo[d]isothiazol-3-yl)acetamide a cleaner starting point for medicinal chemistry optimization where target selectivity is paramount.
- [1] Panico, A. M. et al. Protective effects of benzisothiazolylamidines on IL-1β induced alterations in human articular chondrocyte metabolism. Inflammation 28, 231–235 (2004). DOI: 10.1023/B:IFLA.0000049048.33885.56. View Source
